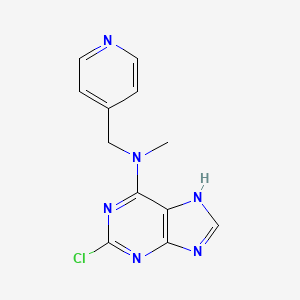![molecular formula C12H13BrN2S B6632188 N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells.
作用机制
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine involves the inhibition of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in various biosynthetic pathways to support cell growth and proliferation. By inhibiting glutaminase, BPTES can deprive cancer cells of the necessary nutrients and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various preclinical models. The compound can induce cell death in a wide range of cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In addition, BPTES has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.
实验室实验的优点和局限性
One of the advantages of using N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine in lab experiments is its high specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, one of the limitations of using BPTES is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for the use of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine in scientific research. One potential direction is the development of more potent and selective glutaminase inhibitors based on the structure of BPTES. Another direction is the investigation of the combination of BPTES with other chemotherapeutic agents to enhance its anticancer activity. Furthermore, the use of BPTES in combination with immunotherapy may also be explored as a potential cancer treatment strategy.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its selective inhibition of glutaminase makes it a valuable tool for studying cancer cell metabolism, and its potent anticancer activity makes it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action and potential applications of BPTES in cancer therapy.
合成方法
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine involves the reaction of 5-bromopyridin-3-ylmethylamine with 2-thiophene carboxaldehyde in the presence of a reducing agent. The reaction results in the formation of the desired compound BPTES. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
科学研究应用
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine has been extensively studied for its potential use in cancer treatment. The compound selectively inhibits the activity of glutaminase, which is upregulated in cancer cells to support their rapid proliferation. By inhibiting glutaminase, BPTES can induce cell death in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy.
属性
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-11-6-10(8-15-9-11)7-14-4-3-12-2-1-5-16-12/h1-2,5-6,8-9,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXOGJKOSYDFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethyl]triazole-4-carboxylic acid](/img/structure/B6632120.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![3-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylpropanoic acid](/img/structure/B6632124.png)
![2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine](/img/structure/B6632126.png)

![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)
![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)